Bisphenol A diphosphate

描述

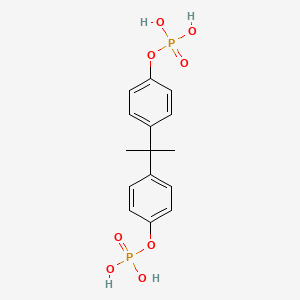

Structure

3D Structure

属性

IUPAC Name |

[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUIXFSZFKWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

181028-79-5 | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

"Bisphenol A diphosphate" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bisphenol A diphosphate (B83284) (BDP), focusing on its chemical structure, physicochemical properties, synthesis protocols, and mechanisms of action. The information is intended to support research and development activities in material science and toxicology.

Chemical Identity and Structure

Bisphenol A diphosphate is an organophosphate compound characterized by a Bisphenol A (BPA) core functionalized with two phosphate (B84403) groups. This structure is key to its primary application as a flame retardant.

IUPAC Name: [4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate.[1][2]

Chemical Structure: The molecule consists of a central bisphenol A backbone where two phosphate groups (PO(OH)₂) are attached to the para position of each phenyl ring via an ester linkage.

(A 2D chemical structure diagram would be placed here in a full whitepaper)

Physicochemical and Identification Data

The key identifiers and properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 181028-79-5[1][2][3][4] |

| Alternate CAS | 75805-15-1[1][2] |

| Molecular Formula | C₁₅H₁₈O₈P₂[1][2][3][4] |

| Molecular Weight | 388.25 g/mol [1][2][4] |

| InChI Key | LAUIXFSZFKWUCT-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O[1] |

Table 2: Physicochemical Properties

| Property | Value | Conditions |

| Appearance | Colorless to light yellow viscous liquid or white powder.[5][6] | Standard |

| Density | 1.25 - 1.5 g/cm³[1][3][4] | 25 °C |

| Melting Point | 41.3 - 68.6 °C[4] | |

| Boiling Point | Decomposes >201 °C[4] | Atmospheric Pressure |

| Water Solubility | ~0.415 mg/L[4] | 20 °C |

| Log P (octanol/water) | ≥ 6.0[4] | 25 °C |

| Vapor Pressure | < 0.001 Pa[4] | 25 °C (Estimated) |

Experimental Protocols: Synthesis

This compound is typically synthesized via the phosphorylation of Bisphenol A. Below is a representative experimental protocol derived from established methodologies.

Objective: To synthesize this compound from Bisphenol A and a phosphorylating agent.

Materials:

-

Bisphenol A (BPA)

-

A suitable phosphorylating agent (e.g., phosphorus oxychloride or a chlorophosphate compound)

-

Anhydrous non-polar solvent (e.g., dichloromethane, toluene)

-

Tertiary amine catalyst (e.g., triethylamine)

-

Deionized water

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Methodology:

-

Reaction Setup: Assemble the reaction flask with the stirrer, reflux condenser, and dropping funnel in a fume hood. Ensure all glassware is dry.

-

Reactant Addition: Add 0.1 mol of Bisphenol A to the flask, followed by the anhydrous non-polar solvent. Stir the mixture until the BPA is fully dissolved.

-

Phosphorylation: Add the phosphorylating agent (e.g., chlorophosphate) to the dropping funnel. A molar ratio of approximately 2.1:1 (phosphorylating agent to Bisphenol A) is recommended.[3]

-

Catalysis and Reaction: Begin to slowly add the phosphorylating agent to the stirred BPA solution. Concurrently, add 0.12 mol of the catalyst (triethylamine) dropwise from a separate funnel. Maintain the reaction temperature at approximately 35 °C.[3]

-

Reaction Monitoring: Allow the reaction to proceed for 4 hours.[3] The reaction progress can be monitored by a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the Bisphenol A starting material.[3]

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature. A precipitate of triamine hydrochloride will form.

-

Filter the reaction mixture to remove the solid hydrochloride salt.[3]

-

Wash the filtrate with hot deionized water three times in a separatory funnel to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Recrystallization:

-

Dissolve the crude product in hot 95% ethanol.

-

Stir the solution and cool to 0 °C to induce precipitation of the purified this compound as a white crystalline solid.[3]

-

Wash the collected crystals with a small amount of cold ethanol three times.

-

Dry the final product in a vacuum oven until a constant weight is achieved.

-

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Action

This compound has two primary mechanisms of action: as a flame retardant in materials science and as a potential endocrine disruptor in biological systems, largely inferred from its parent compound, Bisphenol A.

BDP functions as a highly effective halogen-free flame retardant in polymers like polycarbonates and epoxy resins.[5] Its action involves processes in both the condensed (solid) phase and the gas phase during combustion.

-

Condensed Phase Action: Upon exposure to high heat, the phosphate ester bonds hydrolyze, releasing phosphoric acid. This acid acts as a catalyst to dehydrate the polymer, promoting the formation of a stable, insulating layer of char on the material's surface.[7] This char barrier limits the transfer of heat to the underlying material and restricts the flow of flammable volatile gases to the flame.

-

Gas Phase Action: Volatile phosphorus-containing compounds can also be released during thermal decomposition. These species act as radical scavengers in the gas phase (the flame), interrupting the highly exothermic chain reactions of combustion.[7]

Caption: Dual mechanism of action for BDP as a flame retardant.

Specific signaling pathway data for this compound is not extensively documented in current literature. However, due to its chemical structure derived from Bisphenol A (BPA), its toxicological profile is often considered in the context of BPA's known endocrine-disrupting properties.[1][8][9] BPA is a well-studied xenoestrogen that interacts with multiple hormonal signaling pathways.[6][10][11]

Note: The following pathway describes the mechanism for Bisphenol A (BPA) and serves as the primary toxicological model for its derivatives until specific data for BDP becomes available.

BPA can interfere with the endocrine system through genomic and non-genomic pathways by binding to several nuclear receptors:[2]

-

Nuclear Estrogen Receptors (ERα and ERβ): BPA binds to these receptors, causing the complex to translocate to the nucleus. Here, it can bind to Estrogen Response Elements (EREs) on DNA to directly regulate gene expression (genomic pathway) or interact with other transcription factors to indirectly modulate gene expression.[2]

-

Membrane-Associated Estrogen Receptors (mERs) & GPER: BPA can also bind to estrogen receptors located on the cell membrane, including the G-protein-coupled estrogen receptor (GPER).[2] This triggers rapid, non-genomic signaling cascades inside the cell, such as the MAPK and PI3K/AKT pathways, which can lead to downstream changes in cellular function and gene expression.[2][10]

Caption: Postulated biological signaling of BDP, based on its parent compound BPA.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Bisphenol A and phthalate endocrine disruption of parental and social behaviors [frontiersin.org]

- 8. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Bisphenol A Diphosphate via Transesterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Bisphenol A diphosphate (B83284) (BDP), a widely utilized organophosphate flame retardant, with a specific focus on the transesterification route. This document details the experimental protocols, summarizes key quantitative data, and visualizes the reaction pathway and relevant biological signaling pathways associated with BDP.

Introduction

Bisphenol A diphosphate (BDP), also known as bisphenol A bis(diphenyl phosphate), is a non-halogenated flame retardant of significant industrial importance. It is primarily incorporated into polymer blends, such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS), to enhance their fire resistance. The synthesis of BDP can be achieved through multiple routes, with the transesterification of a phosphate (B84403) donor with bisphenol A (BPA) offering a viable alternative to methods involving hazardous reagents like phosphorus oxychloride. This guide focuses on the synthesis of BDP via the transesterification of triphenyl phosphate (TPP) with bisphenol A.

While BDP is valued for its flame-retardant properties, recent toxicological studies have begun to elucidate its biological activities, which are distinct from its well-known precursor, bisphenol A. This guide will also touch upon the known signaling pathways affected by BDP exposure.

Synthesis of this compound via Transesterification

The transesterification reaction for the synthesis of this compound involves the reaction of Bisphenol A with a phosphate donor, typically triphenyl phosphate, in the presence of a catalyst at elevated temperatures. The reaction proceeds with the elimination of phenol (B47542) as a byproduct.

General Reaction Scheme

The overall reaction can be represented as follows:

Caption: Transesterification of Bisphenol A with Triphenyl Phosphate.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of a bisphenol diphosphate derivative via transesterification and can be adapted for the synthesis of BDP. This specific protocol details the synthesis of Bisphenol AP bis(diphenyl phosphate) (BAPDP) and serves as a robust template.[1]

Materials:

-

Triphenyl phosphate (TPP)

-

Bisphenol A (BPA)

-

Sodium phenolate (B1203915) (catalyst)

Procedure:

-

Triphenyl phosphate (71.8 mmol) is charged into a reaction vessel equipped with a mechanical stirrer and a distillation setup.

-

The vessel is heated to approximately 70 °C to melt the triphenyl phosphate, resulting in a colorless solution.

-

Bisphenol A (35.2 mmol) is added to the molten triphenyl phosphate, and the mixture is stirred for approximately 1 hour to ensure homogeneity.

-

Sodium phenolate (1.7 mmol) is then introduced into the reaction mixture, and stirring is continued for another 30 minutes.

-

The temperature of the reaction mixture is gradually increased to 220–230 °C over a period of 1.5 hours.

-

During this period, the byproduct, phenol, is continuously removed from the reaction mixture by distillation.

-

After the complete removal of phenol, the reaction is considered complete.

-

The resulting product, this compound, is obtained and can be used without further purification, though it may contain trace amounts of residual triphenyl phosphate and catalyst.[1]

Quantitative Data from Synthesis Studies

The following tables summarize quantitative data from various studies on the synthesis of BDP and related compounds.

Table 1: Reactant and Catalyst Ratios for Bisphenol Phosphate Synthesis

| Phosphate Source | Bisphenol Compound | Catalyst | Molar Ratio (Phosphate:Bisphenol:Catalyst) | Reference |

| Triphenyl phosphate | Bisphenol AP | Sodium phenolate | 2.04 : 1 : 0.048 | --INVALID-LINK--[1] |

| Phosphorus oxychloride | Bisphenol A | AlCl₃ | 3 : 1 : (2% of BPA weight) | --INVALID-LINK-- |

| Phosphorus oxychloride | Bisphenol A | Complex catalyst | Varies (by weight parts) | --INVALID-LINK--[2] |

| Phosphorus oxychloride | Bisphenol A | Molecular sieve based | Varies (by weight parts) | --INVALID-LINK--[3] |

Table 2: Reaction Conditions and Yields for Bisphenol Phosphate Synthesis

| Synthesis Route | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Transesterification | 220-230 | 1.5 | 81.5 | --INVALID-LINK--[1] |

| From POCl₃ (Step 1) | 50 | 6 | 88.7 (overall) | --INVALID-LINK-- |

| From POCl₃ (Step 2) | 140 | 8 | 88.7 (overall) | --INVALID-LINK-- |

| From POCl₃ | 100-120 (Step 1) | 2 (Step 1) | >88 | --INVALID-LINK--[3] |

| From POCl₃ | 95-135 (Step 2) | 1-5 (Step 2) | >88 | --INVALID-LINK--[3] |

Biological Signaling Pathways of this compound

It is critical to distinguish the biological activities of this compound (BDP) from those of its precursor, Bisphenol A (BPA). While BPA is a well-documented endocrine disruptor, the toxicological profile of BDP is still emerging and appears to be distinct. Current research on BDP focuses on its effects as an organophosphate flame retardant.

Oxidative Stress and DNA Damage Response

Studies have shown that BDP can induce oxidative stress, leading to DNA damage and mitochondrial impairment in human lung carcinoma A549 cells.[4] This response involves the activation of the p53 signaling pathway.

Caption: BDP-induced oxidative stress and p53-mediated response.

Developmental Toxicity and Epigenetic Modifications

Recent studies in zebrafish models have indicated that parental exposure to environmentally relevant concentrations of BDP can lead to vascular development disorders in offspring.[5] This developmental toxicity is linked to alterations in DNA and RNA methylation, suggesting an epigenetic mechanism of action.[5] The Notch and Vegf signaling pathways, which are crucial for vascular development, have been identified as being affected.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]

- 3. CN103214513A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]

- 4. Aryl-phosphorus-containing flame retardants induce oxidative stress, the p53-dependent DNA damage response and mitochondrial impairment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Bisphenol A Diphosphate (BDP) Oligomeric Phosphate Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A diphosphate (B83284) (BDP), an oligomeric phosphate (B84403) ester, is a prominent halogen-free flame retardant utilized extensively in the polymer industry. Its efficacy in enhancing the fire safety of engineering plastics, coupled with its plasticizing effects, makes it a subject of significant interest. This technical guide provides a comprehensive overview of BDP, including its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, and mechanisms of action as a flame retardant. The information is tailored for researchers, scientists, and professionals in material science and related fields, presenting quantitative data in accessible formats and outlining experimental procedures for practical application.

Introduction

Bisphenol A diphosphate (BDP), also known as Bisphenol A bis(diphenyl phosphate), is an organophosphorus compound recognized for its role as a flame retardant and plasticizer.[1][2] It belongs to the class of oligomeric phosphate esters, which are noted for their thermal stability and low volatility, making them suitable for high-temperature processing of engineering plastics.[2] BDP is a key additive in polymer formulations, particularly for polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) blends (PC/ABS), as well as polyphenylene oxide (PPO) and high impact polystyrene (HIPS) blends (PPO/HIPS), which are commonly used in the housings of electronic and electrical equipment.[3][4]

The growing demand for halogen-free flame retardants, driven by environmental and health concerns associated with halogenated counterparts, has propelled the use of BDP and other phosphate esters.[3][5] This guide aims to provide a detailed technical resource on BDP, consolidating available data on its properties, synthesis, and performance.

Chemical and Physical Properties

Commercial BDP is typically a mixture of the monomer and its oligomers, which contributes to its liquid form and low volatility.[3] The properties of BDP can vary slightly depending on the specific composition of the commercial product.

Table 1: General Properties of Bisphenol A bis(diphenyl phosphate) (BDP)

| Property | Value | References |

| Chemical Name | Bisphenol A bis(diphenyl phosphate) | [6] |

| Synonyms | BDP, BADP, BPA-DP, Fyrolflex BDP | [6] |

| CAS Number (Monomer) | 5945-33-5 | [3][6] |

| CAS Number (Oligomer) | 181028-79-5 | [3] |

| Molecular Formula (Monomer) | C₃₉H₃₄O₈P₂ | [6] |

| Molecular Weight (Monomer) | 692.63 g/mol | [6] |

| Appearance | Colorless to pale yellow viscous liquid | [7] |

| Density (25 °C) | ~1.26 g/cm³ | [7] |

| Water Solubility | Sparingly soluble | [1] |

Synthesis of this compound (BDP)

Several methods for the synthesis of BDP have been reported, with the most common being the transesterification of triphenyl phosphate with bisphenol A, and the reaction of phosphorus oxychloride with bisphenol A and phenol (B47542).

Synthesis via Transesterification

This method involves the reaction of triphenyl phosphate with bisphenol A.

Caption: Synthesis of BDP via transesterification.

Experimental Protocol:

-

Reactant Charging: Charge the reactor with triphenyl phosphate and bisphenol A in a desired molar ratio.

-

Catalyst Addition: Introduce a suitable catalyst, such as sodium phenolate.

-

Reaction Conditions: Heat the mixture under vacuum to facilitate the removal of the phenol byproduct, driving the reaction to completion. The reaction temperature is typically maintained in the range of 150-200°C.

-

Monitoring: The progress of the reaction can be monitored by measuring the amount of phenol distilled off or by analytical techniques such as HPLC.

-

Purification: After the reaction, the catalyst can be neutralized or removed by filtration. The final product is then purified, typically by vacuum distillation to remove any remaining volatile impurities.

Synthesis via Phosphorus Oxychloride

This is a multi-step process involving the reaction of phosphorus oxychloride with bisphenol A, followed by end-capping with phenol.[8][9]

Caption: Synthesis of BDP via phosphorus oxychloride.

Experimental Protocol:

-

Formation of Intermediate: React bisphenol A with an excess of phosphorus oxychloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[8][9] The reaction is typically carried out at elevated temperatures.

-

Removal of Excess POCl₃: After the initial reaction, the excess phosphorus oxychloride is removed, usually by vacuum distillation.[9]

-

End-capping with Phenol: The resulting chlorinated phosphate intermediate is then reacted with phenol to form the final BDP product.[9]

-

Purification: The crude BDP is then subjected to a series of purification steps, including washing with acidic and basic solutions to remove catalyst residues and unreacted starting materials, followed by water washing and finally vacuum distillation to remove any remaining solvent and volatile impurities.[10]

Analytical Characterization

The characterization of BDP is crucial for quality control and for understanding its composition. A combination of analytical techniques is typically employed.

Table 2: Analytical Techniques for BDP Characterization

| Technique | Purpose | Typical Observations | References |

| High-Performance Liquid Chromatography (HPLC) | To determine the composition of the oligomeric mixture and identify impurities. | Separation of the monomer (BDP-1) and dimer (BDP-2), and detection of impurities like triphenyl phosphate (TPP). | [8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) | To confirm the chemical structure and identify the main components. | Characteristic signals for the aromatic protons and the methyl groups of the bisphenol A moiety in ¹H NMR, and a distinct peak for the phosphate group in ³¹P NMR. | [1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic absorption bands for P=O, P-O-C, and aromatic C-H and C=C bonds. | [11] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the compound. | Provides information on the decomposition temperature. BDP typically shows a 5% weight loss at around 375°C. | [8] |

Mechanism of Flame Retardancy

BDP acts as a flame retardant through a combination of gas-phase and condensed-phase mechanisms.[12][13]

References

- 1. dioxin20xx.org [dioxin20xx.org]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. specialchem.com [specialchem.com]

- 5. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]

- 6. First phosphorus AB 2 monomer for flame-retardant hyperbranched polyphosphoesters: AB 2 vs . A 2 + B 3 - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01156K [pubs.rsc.org]

- 7. Hyperbranched poly(phosphoester)s as flame retardants for technical and high performance polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CN112142779A - A kind of fast preparation method of bisphenol A bis(diaryl phosphate) - Google Patents [patents.google.com]

- 10. CN112409404A - Continuous industrial production method of high-purity bisphenol A-bis (diphenyl phosphate) - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Flame Retardant Mechanism of Bisphenol A Diphosphate (BDP) in Polymers: A Technical Guide

Introduction: Bisphenol A diphosphate (B83284) (BDP), an oligomeric organophosphate ester, is a prominent halogen-free flame retardant utilized in a variety of engineering thermoplastics.[1][2] Its high phosphorus content, exceptional thermal stability, and low volatility make it a preferred choice for polymers processed at high temperatures, such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS) blends, and epoxy resins.[1][3] BDP's efficacy stems from a dual-action mechanism, intervening in both the solid (condensed) and gas phases of the combustion cycle to suppress fire.[4][5] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative performance data and detailed experimental protocols.

Core Flame Retardant Mechanisms

BDP's primary flame retardant activity occurs in the condensed phase, with a secondary contribution from the gas phase.[1][6] The balance between these two modes of action can be influenced by the polymer matrix and the presence of other additives.[7]

Condensed-Phase Mechanism: Catalytic Charring

The predominant flame retardant action of BDP is to promote the formation of a stable, insulating char layer on the polymer surface during thermal decomposition.[1][8] This char acts as a physical barrier with multiple functions:

-

Heat Shielding: It insulates the underlying polymer from the external heat flux of the flame.[1]

-

Oxygen Barrier: It prevents oxygen from reaching the polymer surface, thereby inhibiting oxidative degradation.[1]

-

Fuel Trap: It traps flammable volatile compounds produced during pyrolysis in the solid phase, reducing the fuel supply to the flame.[1]

The process is initiated by the thermal decomposition of BDP, which generates polyphosphoric acid.[1] This acid acts as a powerful catalyst, accelerating dehydration and cross-linking reactions within the polymer matrix.[1][6] The high aromatic content of the BDP molecule further contributes to a dense, glassy, and thermally stable char.[1] This enhanced charring increases the amount of residue left after decomposition, effectively removing combustible material from the fire cycle.[6][8]

Figure 1: Condensed-phase flame retardant mechanism of BDP.

Gas-Phase Mechanism: Radical Scavenging

While the majority of BDP's action is in the solid phase, a smaller fraction of phosphorus-containing compounds can volatilize during pyrolysis.[1] These fragments enter the flame and decompose into phosphorus-based radicals, primarily PO•.[1] These radicals are highly effective at interrupting the high-energy, free-radical chain reactions that sustain combustion in the gas phase.[1][7] By scavenging key flame propagators like H• and OH•, the PO• radicals "quench" the flame, reducing its intensity and heat output.[4] This flame inhibition effect is a crucial secondary mechanism that complements the primary charring action.[9][10]

Figure 2: Gas-phase flame retardant mechanism of BDP.

Quantitative Performance Data

The addition of BDP and its derivatives significantly improves the fire resistance of polymers, as measured by standard flammability tests. The tables below summarize key quantitative data from studies on various polymer systems.

Table 1: Flammability Performance of BDP in Epoxy Resin

| Formulation | BDP Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

|---|---|---|---|

| Neat Epoxy Resin | 0 | - | - |

| EP + BDP | 30 | 26.2 | V-0 |

Data sourced from Scientific.Net.[8]

Table 2: Flammability and Thermal Performance of BAPDP in PC/ABS Blends*

| Formulation | BAPDP Content (wt%) | LOI (%) | UL-94 Rating | Td5 (°C)** | Char Yield @ 600°C (%) |

|---|---|---|---|---|---|

| Neat PC/ABS | 0 | - | - | 374.3 | 12.8 |

| PC/ABS/15BAPDP | 15 | - | - | 381.4 | 18.9 |

| PC/ABS/20BAPDP | 20 | 25.4 | V-0 | - | - |

| PC/ABS/25BAPDP | 25 | - | - | 386.5 | 21.2 |

*Bisphenol AP bis(diphenyl phosphate) (BAPDP) is a structurally similar flame retardant to BDP.[11] **Td5 is the temperature at which 5% mass loss occurs.[11] Data sourced from MDPI.[11]

Table 3: Cone Calorimeter Data for BAPDP in PC/ABS Blends

| Formulation | BAPDP Content (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |

|---|---|---|---|

| Neat PC/ABS | 0 | 495.6 | 121.1 |

| PC/ABS/15BAPDP | 15 | 386.2 | 87.9 |

| PC/ABS/25BAPDP | 25 | 313.2 | 78.7 |

Data sourced from MDPI.[11]

Experimental Protocols

Accurate evaluation of flame retardant performance requires standardized testing methodologies. Below are detailed protocols for key experiments cited in the evaluation of BDP.

Limiting Oxygen Index (LOI) Test

-

Standard: Conforms to ASTM D2863 / ISO 4589-2.[12]

-

Objective: To determine the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture that is required to just support flaming combustion of a material.[13]

-

Apparatus: A vertical, transparent glass chimney, gas flow meters for oxygen and nitrogen, a sample holder, and an igniter.[13]

-

Sample Preparation: Test specimens are typically prepared as rectangular bars. For molded plastics, a common size is 80-150 mm in length, 10 mm in width, and 4 mm in thickness.[8]

-

Procedure:

-

The test specimen is clamped vertically inside the glass chimney.

-

A mixture of oxygen and nitrogen is introduced at the bottom of the chimney, flowing upwards.[6]

-

The top edge of the specimen is ignited with a pilot flame.[7]

-

The subsequent burning behavior is observed. The oxygen concentration is systematically varied for a series of specimens to find the concentration at which the flame is just sustained after ignition.[13][14]

-

The LOI is the final oxygen concentration, expressed as a volume percentage.[13]

-

UL-94 Vertical Burn Test

-

Standard: UL 94.[1]

-

Objective: To assess the self-extinguishing properties of a plastic material after exposure to a small flame.

-

Apparatus: A test chamber, a specimen holder to clamp the sample vertically, a Bunsen burner, a timing device, and a swatch of surgical cotton.[1]

-

Sample Preparation: Specimens are typically bars with dimensions of 125 ± 5 mm in length and 13 ± 0.5 mm in width.[5] Samples are pre-conditioned, often for at least 48 hours at 23°C and 50% relative humidity.[5][9]

-

Procedure:

-

The specimen is clamped vertically, with a layer of cotton placed 30 cm below it.[1]

-

A 20 mm blue flame is applied centrally to the bottom edge of the specimen for 10 seconds and then removed.[1][5]

-

The duration of flaming (afterflame time) is recorded.

-

As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and then removed.[1]

-

The afterflame and afterglow times are recorded. It is also noted if any dripping particles ignite the cotton below.[9]

-

-

Classification: Materials are classified as V-0, V-1, or V-2 based on strict criteria for afterflame time, afterglow time, and the ignition of the cotton by flaming drips.[15] A V-0 rating is the most stringent for this test.[15]

Cone Calorimetry

-

Standard: Conforms to ASTM E1354 / ISO 5660.[16]

-

Objective: To measure the heat release rate (HRR) and other fire-related properties of a material when exposed to a specific level of radiant heat.[11]

-

Apparatus: A conical radiant heater, specimen holder, load cell for mass measurement, spark igniter, and an exhaust system with gas analysis (O₂, CO, CO₂) and smoke density measurement capabilities.[10][11]

-

Sample Preparation: Test specimens are typically flat, square plaques, 100 mm x 100 mm, with a maximum thickness of 50 mm.[10] Samples are wrapped in aluminum foil on all sides except the top surface and conditioned prior to testing.[17]

-

Procedure:

-

The conditioned specimen is placed horizontally in the holder on a load cell.[17]

-

The conical heater exposes the specimen to a pre-set radiant heat flux (e.g., 35 or 50 kW/m²).[17]

-

A spark igniter is positioned above the sample to ignite the pyrolysis gases.[10]

-

The test continues until flaming ceases or for a specified duration.[10]

-

Throughout the test, data is continuously collected, including mass loss rate, oxygen depletion in the exhaust stream, and smoke obscuration.[11] Key parameters like Heat Release Rate (HRR), Total Heat Release (THR), and Effective Heat of Combustion (EHC) are calculated based on the principle of oxygen consumption.[18]

-

Thermogravimetric Analysis (TGA)

-

Standard: Conforms to methods like ASTM E1131 or ISO 11358.[19]

-

Objective: To measure the change in mass of a material as a function of temperature or time in a controlled atmosphere, providing data on thermal stability and decomposition characteristics.[2][19]

-

Apparatus: A thermogravimetric analyzer consisting of a high-precision microbalance and a furnace.[19]

-

Sample Preparation: A small sample, typically 5-30 mg, is placed in a sample pan.[2][19]

-

Procedure:

-

The sample is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 or 20 °C/min) up to a final temperature (e.g., 700-800 °C).[2]

-

The test is run under a controlled atmosphere, typically inert (nitrogen) to study pyrolysis or oxidative (air) to study combustion.[2]

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting data is plotted as mass vs. temperature, from which the onset of decomposition (Td) and the percentage of final char residue can be determined.

-

Figure 3: Typical workflow for evaluating BDP's flame retardant performance.

References

- 1. mgchemicals.com [mgchemicals.com]

- 2. tainstruments.com [tainstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. amade-tech.com [amade-tech.com]

- 6. EN ISO 4589-2 - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]

- 7. kiyorndlab.com [kiyorndlab.com]

- 8. measurlabs.com [measurlabs.com]

- 9. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]

- 10. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]

- 11. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]

- 12. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]

- 13. kiyorndlab.com [kiyorndlab.com]

- 14. Oxygen Index ASTM D2863 [intertek.com]

- 15. specialchem.com [specialchem.com]

- 16. store.astm.org [store.astm.org]

- 17. multimedia.3m.com [multimedia.3m.com]

- 18. infinitalab.com [infinitalab.com]

- 19. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]

The Thermal Degradation Pathway of Bisphenol A Diphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diphosphate (B83284) (BDP), a widely utilized halogen-free organophosphate flame retardant, plays a crucial role in enhancing the fire safety of various polymeric materials. Its efficacy is intrinsically linked to its thermal degradation behavior, which dictates its flame-retardant mechanism. This technical guide provides a comprehensive overview of the thermal degradation pathway of BDP, detailing the chemical transformations it undergoes at elevated temperatures. The guide summarizes key quantitative data, outlines experimental protocols for its analysis, and provides visual representations of the degradation pathways and analytical workflows to support researchers in the fields of materials science, polymer chemistry, and drug development, where understanding the stability and degradation of such molecules is critical.

Thermal Degradation Mechanism

The thermal degradation of Bisphenol A diphosphate is a complex process that primarily occurs through a condensed-phase and a gas-phase mechanism. As an aryl phosphate (B84403) ester, BDP exhibits higher thermal stability compared to its alkyl counterparts. The degradation is initiated by the homolytic cleavage of the P-O and C-O bonds at elevated temperatures, leading to the formation of radical species and phosphoric acid derivatives.[1]

Condensed-Phase Action

The predominant flame-retardant action of BDP occurs in the condensed phase. Upon heating, BDP undergoes decomposition to form polyphosphoric acid and a stable, glassy char layer.[2] The polyphosphoric acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix. This char layer serves as a physical barrier, insulating the underlying polymer from the heat source, limiting the diffusion of oxygen, and trapping flammable volatile compounds, thereby reducing the fuel supply to the flame.

Gas-Phase Action

A secondary flame-retardant mechanism occurs in the gas phase. Volatile phosphorus-containing radical species, such as PO•, are released during the thermal decomposition of BDP. These radicals act as scavengers in the gas phase, interrupting the free-radical chain reactions of combustion and quenching the flame.[2]

Proposed Thermal Degradation Pathway

Based on the general degradation mechanism of aryl phosphates and the structure of BDP, a plausible multi-step degradation pathway is proposed below. The process initiates with the cleavage of the phosphate ester bonds, leading to the formation of key intermediates.

Quantitative Data

Thermogravimetric analysis (TGA) is a key technique for quantifying the thermal stability of BDP. The following table summarizes typical TGA data for BDP.

| Parameter | Value | Conditions |

| Onset Decomposition Temperature (Tonset) | ~350-380 °C | Inert Atmosphere (N2) |

| Temperature at 5% Mass Loss (T5%) | ~376 °C | Inert Atmosphere (N2) |

| Peak Decomposition Temperature | ~506 °C | Inert Atmosphere (N2) |

| Char Yield at 600 °C | ~20-30% | Inert Atmosphere (N2) |

Experimental Protocols

To elucidate the thermal degradation pathway of BDP, a combination of analytical techniques is employed. The most common and powerful methods are Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis-Mass Spectrometry/Fourier Transform Infrared Spectroscopy (TGA-MS/FTIR)

This technique provides real-time analysis of the gaseous products evolved during the thermal decomposition of the sample.

Methodology:

-

Sample Preparation: A small amount of BDP (typically 2-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).[3]

-

TGA Parameters:

-

Heating Rate: A linear heating rate of 10-20 °C/min is commonly used.[4]

-

Temperature Range: The sample is heated from ambient temperature to approximately 800-1000 °C.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to study pyrolysis.[3]

-

-

Evolved Gas Analysis (EGA):

-

The evolved gases from the TGA furnace are transferred to the MS or FTIR spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

MS: The mass spectrometer is set to scan a specific mass range (e.g., m/z 10-300) to identify the evolved chemical species based on their mass-to-charge ratio.[3]

-

FTIR: The FTIR spectrometer continuously records the infrared spectra of the evolved gases, allowing for the identification of functional groups and specific compounds.

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a highly sensitive technique used to separate and identify the volatile and semi-volatile fragments produced by the rapid heating of a sample in an inert atmosphere.

Methodology:

-

Sample Preparation: A very small amount of BDP (microgram to low milligram range) is placed in a pyrolysis sample cup or on a filament.[5]

-

Pyrolysis:

-

The sample is rapidly heated to a specific pyrolysis temperature (typically 500-900 °C) in the pyrolyzer, which is directly interfaced with the GC injector.[6]

-

The heating can be a single-shot pyrolysis at a set temperature or a programmed heating ramp (evolved gas analysis).

-

-

Gas Chromatography (GC):

-

The pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium).

-

A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used to separate the fragments based on their boiling points and affinity for the stationary phase.[6]

-

A temperature program is used to elute the separated compounds from the column over time.

-

-

Mass Spectrometry (MS):

-

The eluting compounds from the GC column are introduced into the mass spectrometer.

-

Electron ionization (EI) is typically used to fragment the molecules.

-

The resulting mass spectra are used to identify the individual pyrolysis products by comparing them to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.[6]

-

Conclusion

The thermal degradation of this compound is a multifaceted process that underpins its effectiveness as a flame retardant. The primary mechanism involves the formation of a protective char layer through the generation of polyphosphoric acid, supplemented by the flame-inhibiting action of volatile phosphorus radicals in the gas phase. Understanding this degradation pathway is essential for the development of more efficient and environmentally benign flame retardants and for predicting the high-temperature performance and stability of materials in which BDP is incorporated. The analytical techniques and protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate details of BDP's thermal decomposition and to characterize the degradation of other organophosphate esters.

References

- 1. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphenol A Bis(diphenyl phosphate)|Halogen-Free Flame Retardant [benchchem.com]

- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Condensed and Gas Phase Action of Bisphenol A Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diphosphate (B83284) (BPA-DP), also known as bisphenol A bis(diphenyl phosphate) (BDP or BPADP), is a halogen-free organophosphorus flame retardant. It is widely utilized in engineering plastics, such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high impact polystyrene (PPO/HIPS) blends, to enhance their fire resistance.[1] This technical guide provides a comprehensive overview of the condensed and gas phase actions of BPA-DP, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C39H34O8P2 | [1] |

| Molar Mass | 692.641 g·mol−1 | [1] |

| Appearance | Colorless or light yellow transparent thick liquid | [2] |

| Thermal Stability | 5% weight loss at 376 °C; Peak DTG temperature of 506 °C | [3] |

Mechanism of Action as a Flame Retardant

BPA-DP functions as a flame retardant through a combination of condensed phase and gas phase actions upon thermal decomposition.

Condensed Phase Action

In the condensed phase, the primary mechanism involves the formation of a protective char layer. When exposed to high temperatures, BPA-DP decomposes to produce polyphosphoric acid.[2] This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix. The high aromatic content of BPA-DP contributes to the formation of a stable and dense char layer.[2] This char layer serves as an insulating barrier, shielding the underlying polymer from heat and preventing the release of flammable volatiles into the gas phase.

Gas Phase Action

In the gas phase, BPA-DP acts by inhibiting the combustion process. During thermal decomposition, volatile phosphorus-containing species, such as phosphorus-based radicals (e.g., PO•), are released. These radicals interfere with the free-radical chain reactions of combustion in the flame, effectively quenching it.

Quantitative Data on Flame Retardant Performance

The following tables summarize the quantitative data on the flame retardant performance of BPA-DP in a PC/ABS blend.

Table 1: Thermogravimetric Analysis (TGA) of PC/ABS with BPA-DP [3]

| Sample | Td5 (°C) | Char Yield at 600 °C (%) |

| PC/ABS | - | - |

| PC/ABS/15BAPDP | 381.4 | 18.9 |

| PC/ABS/25BAPDP | 386.5 | 21.2 |

Table 2: Limiting Oxygen Index (LOI) and UL 94 Rating of PC/ABS with BPA-DP [3]

| Sample | LOI (%) | UL 94 Rating |

| PC/ABS/15BAPDP | 24.7 | V-1 |

| PC/ABS/20BAPDP | 25.4 | V-0 |

Table 3: Cone Calorimetry Data for PC/ABS with BPA-DP (Heat Flux: 35 kW/m²) [3]

| Parameter | PC/ABS | PC/ABS/15BAPDP | PC/ABS/25BAPDP |

| Time to Ignition (TTI) (s) | - | - | - |

| Peak Heat Release Rate (PHRR) (kW/m²) | - | 386.2 | 313.2 |

| Total Heat Release (THR) (MJ/m²) | - | 87.9 | 78.7 |

Experimental Protocols

Synthesis of Bisphenol A bis(diphenyl phosphate)

One common method for synthesizing BPA-DP is through the transesterification of triphenyl phosphate (B84403) (TPP) with bisphenol AP (SPAP).[3]

Materials:

-

Triphenyl phosphate (TPP)

-

Bisphenol AP (SPAP)

-

Sodium phenolate (B1203915) (catalyst)

Procedure:

-

Heat TPP (e.g., 23.4 g, 71.8 mmol) to approximately 70 °C to obtain a colorless solution.

-

Add SPAP (e.g., 10.2 g, 35.2 mmol) to the TPP solution and stir the mixture for approximately 1 hour.

-

Add sodium phenolate (e.g., 0.2 g, 1.7 mmol) to the mixture and stir for 30 minutes.

-

Gradually increase the temperature to 220–230 °C over 1.5 hours to facilitate the reaction and evaporate the phenol (B47542) byproduct.

-

The final product is obtained after cooling.

Another method involves the reaction of phosphorus oxychloride with bisphenol A and phenol.[4]

Materials:

-

Phosphorus oxychloride

-

Bisphenol A

-

Phenol

-

AlCl₃ (catalyst)

Procedure:

-

Define the molar ratio of phosphorus oxychloride, bisphenol A, and phenol (e.g., 3:1:4.05).

-

In the first step, carry out the reaction at 50°C for 6 hours.

-

In the second step, increase the reaction temperature to 140°C and continue for 8 hours.

-

Use AlCl₃ as a catalyst, with a dosage of 2% of the amount of bisphenol A.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition characteristics of materials.

Apparatus:

-

Thermogravimetric Analyzer (e.g., STA 409PC/PG, NETZSCH)

Procedure: [5]

-

Place approximately 5 mg of the sample in a crucible.

-

Set the temperature range from 25 °C to 600 °C.

-

Use a heating rate of 10 °C/min.

-

Conduct the analysis under a nitrogen atmosphere.

-

Record the weight loss of the sample as a function of temperature.

Limiting Oxygen Index (LOI) Test

The LOI test determines the minimum oxygen concentration required to support the flaming combustion of a material.

Apparatus:

-

LOI instrument conforming to ASTM D2863.

Procedure: [6]

-

Prepare a test specimen of standardized dimensions.

-

Place the specimen vertically in a glass chimney.

-

Introduce a mixture of oxygen and nitrogen gas from the bottom of the chimney.

-

Ignite the top edge of the specimen.

-

Gradually decrease the oxygen concentration in the gas mixture until the flame is no longer sustained.

-

The LOI is the minimum oxygen concentration (in volume percent) that just supports combustion.

UL 94 Vertical Burn Test

The UL 94 test evaluates the flammability of plastic materials.

Apparatus:

-

UL 94 test chamber

-

Burner with a specified flame height

-

Timer

-

Cotton patch

Procedure: [7]

-

Position a rectangular test specimen vertically.

-

Apply a controlled flame to the bottom edge of the specimen for 10 seconds and then remove it.

-

Record the afterflame time (t1).

-

Immediately reapply the flame for another 10 seconds and then remove it.

-

Record the second afterflame time (t2) and the afterglow time (t3).

-

Observe if any flaming drips ignite a cotton patch placed 30 cm below the specimen.

-

Classify the material (V-0, V-1, or V-2) based on the afterflame times, afterglow time, and dripping behavior.

Cone Calorimetry

Cone calorimetry is used to study the fire behavior of materials under controlled heat flux conditions.

Apparatus:

-

Cone calorimeter (e.g., Stanton Redcroft)

Procedure: [5]

-

Prepare a sample of specific dimensions (e.g., 100mm x 100mm).

-

Expose the sample to a constant heat flux (e.g., 35 kW/m²).

-

Measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (PHRR), total heat release (THR), and mass loss rate.

Visualizations

Caption: Flame retardant mechanism of Bisphenol A diphosphate.

Caption: Experimental workflow for evaluating BPA-DP.

References

- 1. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]

- 2. ysnewmaterials.com [ysnewmaterials.com]

- 3. mdpi.com [mdpi.com]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. Simple green synthesis of solid polymeric bisphenol A bis(diphenyl phosphate) and its flame retardancy in epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

An In-depth Technical Guide to the Halogen-Free Flame Retardant Bisphenol A Bis(diphenyl phosphate) (BDP)

For Researchers, Scientists, and Product Development Professionals

Abstract

Bisphenol A bis(diphenyl phosphate) (BDP), a prominent member of the organophosphorus flame retardant family, has emerged as a critical halogen-free solution for enhancing the fire safety of a wide range of engineering thermoplastics. This technical guide provides a comprehensive overview of BDP, including its chemical and physical properties, synthesis methodologies, and mechanisms of flame retardancy. The document presents a detailed compilation of its performance in various polymer systems, supported by quantitative data from key industry-standard tests. Furthermore, it outlines the experimental protocols for these evaluations and discusses the toxicological and environmental considerations associated with its use.

Introduction

Bisphenol A bis(diphenyl phosphate) (BDP) is an oligomeric organophosphate flame retardant that has gained significant traction as an effective, non-halogenated alternative to traditional brominated flame retardants.[1] It is particularly valued for its high phosphorus content, excellent thermal stability, and low volatility, making it suitable for high-temperature processing of engineering plastics.[2][3] BDP is primarily used in polymer blends such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS), which are commonly found in the housings of electronic and electrical equipment.[4][5] It is also utilized in epoxy resins, polyesters, and synthetic fibers.[3][6][7]

Chemical and Physical Properties

BDP is a viscous, colorless to light yellow liquid.[8][9] Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| Chemical Name | Bisphenol A bis(diphenyl phosphate) |

| Synonyms | BDP, BADP, Phosphoric acid, (1-methylethylidene)di-4,1-phenylene tetraphenyl ester |

| CAS Number | 5945-33-5 |

| Molecular Formula | C39H34O8P2 |

| Molecular Weight | 692.6 g/mol |

| Appearance | Colorless to light yellow transparent liquid[8] |

| Phosphorus Content | ~9%[10] |

| Viscosity (at 25°C) | ~18000 mPa·s[10] |

| Density (at 25°C) | ~1.28 g/cm³[10] |

| Thermal Stability | High, can withstand high processing temperatures[6][11] |

| Volatility | Low[3][6] |

| Hydrolytic Stability | Excellent[7][11] |

Synthesis of Bisphenol A Bis(diphenyl phosphate)

BDP is commercially synthesized through several routes, with the most common being a two-step process involving phosphorus oxychloride (POCl3), bisphenol A (BPA), and phenol. Another method is the transesterification of triphenyl phosphate (B84403) (TPP) with bisphenol A.[1][12]

A typical synthesis procedure involves the reaction of phosphorus oxychloride with bisphenol A, followed by a reaction with phenol, often in the presence of a catalyst such as aluminum chloride (AlCl3) or magnesium chloride (MgCl2).[4][13] The reaction conditions, including temperature, reaction time, and molar ratios of the reactants, are carefully controlled to optimize the yield and purity of the final product.[13]

Mechanism of Flame Retardancy

The flame retardant action of BDP is multifaceted, occurring in both the condensed (solid) and gas phases during combustion.[1][2] This dual-mode action is a key contributor to its high efficiency.

Condensed Phase Action: Upon heating, BDP decomposes to form polyphosphoric acid.[2] This acidic species acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix on the surface.[2] This process leads to the formation of a stable, insulating char layer.[2] This char layer serves as a physical barrier that shields the underlying polymer from heat and oxygen, and it also traps flammable volatile compounds, thereby reducing the fuel supply to the flame.[2]

Gas Phase Action: A smaller portion of the phosphorus-containing fragments from BDP's decomposition can enter the gas phase.[2] In the gas phase, these phosphorus-based radicals (such as PO•) act as scavengers, interrupting the free-radical chain reactions that propagate combustion.[2]

The following diagram illustrates the proposed flame retardant mechanism of BDP:

Performance Data in Polymer Systems

BDP has been extensively studied as a flame retardant in various engineering plastics. The following tables summarize key performance data.

Table 1: Flame Retardant Performance of BDP in PC/ABS Blends

| BDP Content (wt%) | Polymer System | LOI (%) | UL-94 Rating | Reference(s) |

| 15 | PC/ABS | 24.7 | V-1 | [12] |

| 20 | PC/ABS | >25 | V-0 | [1] |

| 20 | PC/ABS | 25.4 | V-0 | [12] |

Table 2: Thermal Stability of PC/ABS Blends with BDP (TGA Data)

| BDP Content (wt%) | Td5 (°C) | Char Yield at 600°C (%) | Atmosphere | Reference(s) |

| 15 | 381.4 | 18.9 | Nitrogen | [12] |

| 25 | 386.5 | 21.2 | Nitrogen | [12] |

Td5: Temperature at 5% weight loss.

Table 3: Flame Retardant Performance of BDP in Epoxy Resins

| BDP Content (wt%) | Polymer System | LOI (%) | UL-94 Rating | Reference(s) |

| 30 | Epoxy Resin | 26.2 | V-0 | [13] |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition characteristics of the material.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure: A small sample of the material (typically 5-10 mg) is placed in a crucible.[12] The sample is then heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600-800 °C).[12][14] The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.[6][14] The weight of the sample is continuously monitored as a function of temperature.

Limiting Oxygen Index (LOI)

-

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.

-

Apparatus: LOI instrument, which includes a vertical glass column.

-

Procedure: A specimen of specified dimensions (e.g., 130 x 6.5 x 3 mm³) is placed vertically in the glass column.[12] A mixture of oxygen and nitrogen is flowed upwards through the column. The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is self-extinguishing.[16] The LOI value is the minimum oxygen concentration, expressed as a percentage, that sustains combustion.[8]

UL-94 Vertical Burn Test

-

Objective: To assess the flammability and self-extinguishing properties of a plastic material.

-

Standard: UL-94.

-

Apparatus: Vertical burn test chamber, burner, timer, and cotton.

-

Procedure: A rectangular specimen (e.g., 125 x 12.5 x 3 mm³) is clamped vertically.[12] A burner flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is then reapplied for another 10 seconds and removed, and the flaming and glowing durations are recorded. A layer of cotton is placed below the specimen to observe if any flaming drips ignite it.[17] Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior.[18]

Cone Calorimeter Test

-

Objective: To measure the heat release rate and other combustion properties of a material under fire-like conditions.

-

Standard: ASTM E1354.[5]

-

Apparatus: Cone calorimeter.

-

Procedure: A flat specimen (e.g., 100 x 100 mm) is exposed to a controlled level of radiant heat from a conical heater.[5] The sample is typically ignited by a spark igniter. The oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.[19] Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.[20]

The following diagram outlines a general experimental workflow for evaluating the flame retardancy of a polymer with BDP:

Toxicological and Environmental Considerations

As a replacement for brominated flame retardants, BDP has become more prevalent in indoor environments and is detected in house dust, soil, and human biomonitoring samples.[1] The toxicological profile of BDP is a subject of ongoing research. Being a derivative of bisphenol A, there are concerns about its potential for endocrine disruption.[1][9] Studies have shown that bisphenol A itself can have estrogen-like effects and may be associated with various health issues.[9][21]

The environmental fate of BDP is influenced by its physicochemical properties. It generally exhibits low volatility, suggesting that long-range atmospheric transport is not a primary distribution pathway.[1] Hydrolysis of the ester bonds in BDP can occur, particularly under heat and acidic or basic conditions, leading to the formation of breakdown products.[1]

Conclusion

Bisphenol A bis(diphenyl phosphate) is a highly effective halogen-free flame retardant that plays a crucial role in enhancing the fire safety of engineering plastics. Its dual-mode mechanism of action, involving both condensed and gas-phase inhibition of combustion, provides excellent flame retardancy, particularly in PC/ABS and epoxy resin systems. While it offers significant performance benefits, ongoing research into its toxicological and environmental profile is essential for a complete understanding of its life cycle and impact. This guide provides a foundational understanding for researchers and professionals working with or considering the use of BDP in their applications.

References

- 1. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. kiyorndlab.com [kiyorndlab.com]

- 4. guidechem.com [guidechem.com]

- 5. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]

- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]

- 8. Limiting oxygen index - Wikipedia [en.wikipedia.org]

- 9. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tainstruments.com [tainstruments.com]

- 11. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 15. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]

- 16. Oxygen Index ASTM D2863 [intertek.com]

- 17. boedeker.com [boedeker.com]

- 18. specialchem.com [specialchem.com]

- 19. infinitalab.com [infinitalab.com]

- 20. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bisphenol A Diphosphate (BDP): Solubility and Compatibility in Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisphenol A diphosphate (B83284) (BDP), a halogen-free organophosphate flame retardant and plasticizer. It delves into its solubility and compatibility with various polymers, its mechanisms of action, and the experimental methods used to evaluate its performance. This document is intended to be a valuable resource for professionals working in polymer science, materials engineering, and product development.

Introduction to Bisphenol A Diphosphate (BDP)

This compound (BDP), also known as Bisphenol A bis(diphenyl phosphate), is a viscous, colorless to light yellow liquid.[1] It is an oligomeric phosphate (B84403) ester primarily used as an additive flame retardant in a variety of engineering plastics.[2][3] Its chemical structure, derived from bisphenol A and diphenyl phosphate, imparts several desirable properties, including high thermal stability, low volatility, and excellent hydrolytic stability.[4] These characteristics make it suitable for high-temperature processing of polymers and ensure the durability of its flame-retardant effects.[2]

Beyond its primary function as a flame retardant, BDP also acts as a plasticizer, enhancing the flexibility, workability, and melt flow of polymers.[2][5] This dual functionality makes it a versatile and cost-effective additive in polymer formulations.[2]

Solubility and Compatibility in Polymer Systems

The effectiveness of BDP as a flame retardant and plasticizer is highly dependent on its solubility and compatibility with the host polymer matrix. While precise quantitative solubility limits are not extensively documented in publicly available literature, typical loading levels in various polymer systems provide a strong indication of its compatibility.

Table 1: Typical Loading Levels of BDP in Various Polymers

| Polymer System | Typical Loading Level (phr) | Polymer Type |

| Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) Blends | 8 - 18 | Thermoplastic Alloy |

| Polyphenylene Oxide/High Impact Polystyrene (PPO/HIPS) Blends | 8 - 18 | Thermoplastic Alloy |

| Epoxy Resins | - | Thermoset |

| Polyvinyl Chloride (PVC) | - | Thermoplastic |

Note: phr stands for parts per hundred parts of resin.[4]

The compatibility of BDP with these polymers is attributed to the interactions between the polar phosphate groups in BDP and the polymer chains. This interaction allows for a miscible blend, preventing phase separation and ensuring a uniform distribution of the additive throughout the polymer matrix.

Mechanisms of Action

BDP's dual functionality as a flame retardant and a plasticizer stems from distinct molecular interactions with the polymer matrix.

Flame Retardant Mechanism

Phosphorus-based flame retardants like BDP operate through both condensed-phase and gas-phase mechanisms to inhibit combustion.[6][7][8][9]

-

Condensed-Phase Action: Upon heating, BDP decomposes to form phosphoric acid and polyphosphoric acid.[9][10] These act as catalysts for the dehydration and cross-linking of the polymer, leading to the formation of a stable char layer on the material's surface.[2][6][7][9] This char layer serves as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds.[2][6][9]

-

Gas-Phase Action: Volatile phosphorus-containing species, such as PO• radicals, are also generated during the thermal decomposition of BDP.[6] These radicals are released into the gas phase where they act as scavengers for highly reactive H• and OH• radicals that propagate the combustion chain reaction.[6][9] By interrupting this cycle, the flame is suppressed.

Plasticizing Mechanism

As an external plasticizer, BDP does not chemically bond with the polymer chains but rather physically interacts with them.[11][12] The plasticizing effect is achieved through the following mechanisms:

-

Disruption of Polymer Chain Interactions: The BDP molecules intersperse themselves between the long polymer chains, disrupting the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) that hold the chains tightly together.[12][13]

-

Increased Free Volume: By separating the polymer chains, BDP increases the "free volume" within the polymer matrix.[11] This increased space allows for greater mobility of the polymer chains, resulting in increased flexibility, reduced stiffness, and a lower glass transition temperature (Tg).[13][14]

Experimental Protocols for Evaluation

A variety of analytical techniques are employed to assess the solubility, compatibility, and performance of BDP in polymer formulations.

Determination of Solubility and Compatibility

-

Solvent Extraction: This method involves extracting the additive from the polymer using a solvent in which the additive is soluble but the polymer is not. The amount of extracted additive can then be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[15]

-

Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer blend. A single, composition-dependent Tg is indicative of a miscible blend, suggesting good compatibility between the polymer and the additive.

-

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the phase morphology of the polymer blend. A uniform, featureless morphology suggests good miscibility, while the presence of distinct phases indicates poor compatibility.

Evaluation of Flame Retardancy

-

UL 94 Vertical Burn Test: This is a standard test to assess the flammability of plastic materials. A V-0 rating indicates that burning stops within 10 seconds on a vertical specimen; drips of particles are not allowed to be inflamed.[16]

-

Limiting Oxygen Index (LOI): LOI is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support flaming combustion of a material. A higher LOI value indicates better flame retardancy.[16]

-

Cone Calorimetry: This technique measures the heat release rate, smoke production, and other combustion parameters of a material when exposed to a controlled heat flux. It provides detailed information about the fire behavior of the material.

Assessment of Plasticizing Effect

-

Mechanical Testing: Tensile testing can be used to measure properties such as tensile strength, elongation at break, and Young's modulus. An effective plasticizer will typically decrease tensile strength and modulus while increasing elongation at break.

-

Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a material as a function of temperature. It can be used to determine the glass transition temperature (Tg) and to understand how the plasticizer affects the polymer's mechanical behavior over a range of temperatures.

Conclusion

This compound is a highly effective and versatile additive for a range of engineering polymers. Its dual functionality as a flame retardant and a plasticizer, combined with its favorable physical properties, makes it a valuable component in the formulation of safe and high-performance materials. A thorough understanding of its solubility, compatibility, and mechanisms of action, as detailed in this guide, is crucial for optimizing its use in various applications. Further research into the precise quantitative solubility limits of BDP in different polymer systems would be beneficial for more precise formulation development.

References

- 1. Bisphenol A bis(diphenyl phosphate) 181028-79-5 5945-33-5 China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 3. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]

- 4. pufr.net [pufr.net]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorus Flame Retardants | SPECIFIC POLYMERS Article | Read it! [specificpolymers.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Bisphenol A Bis(diphenyl phosphate)|Halogen-Free Flame Retardant [benchchem.com]

- 11. hallstarindustrial.com [hallstarindustrial.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. specialchem.com [specialchem.com]

- 15. eag.com [eag.com]

- 16. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Characterization of Bisphenol A Diphosphate (BDP) using Fourier-Transform Infrared Spectroscopy (FTIR)

AN-FTIR-BDP-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analytical characterization of Bisphenol A diphosphate (B83284) (BDP), a halogen-free flame retardant, using Fourier-Transform Infrared Spectroscopy (FTIR). The methodology covers sample preparation, spectral acquisition, and interpretation of the characteristic infrared absorption bands. Quantitative data for key functional groups are summarized, and a standard experimental workflow is presented.

Introduction

Bisphenol A diphosphate (BDP) is an organophosphorus compound utilized as a flame retardant in various polymers.[1] Its chemical structure, consisting of a Bisphenol A core with two phosphate (B84403) groups, imparts flame retardant properties. FTIR spectroscopy is a rapid, non-destructive, and highly specific analytical technique for identifying and characterizing chemical compounds based on their unique vibrational modes.[2] This method is instrumental in the quality control and analysis of flame retardants.[2] This document outlines the analytical characterization of BDP using FTIR, focusing on its key spectral features.

Chemical Structure

The chemical structure of this compound is provided below:

-

Chemical Name: [4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate[3]

-

Molecular Formula: C₁₅H₁₈O₈P₂[3]

-

Molecular Weight: 388.25 g/mol [3]

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule, allowing for the identification of its functional groups and overall structure.[2]

Experimental Protocol

This section details the materials, equipment, and procedures for the FTIR analysis of BDP.

4.1. Materials and Equipment

-

This compound (BDP) solid sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer (e.g., Thermo-Nicolet 6700 or similar) equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector[4]

-

Sample holder for KBr pellets

-

Nitrogen purge for the spectrometer sample compartment

4.2. Sample Preparation (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission FTIR analysis.[5]

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum.

-

Grinding: Weigh approximately 1-2 mg of the BDP sample and 100-200 mg of the dried KBr.[5]

-

Mixing: Add both the BDP and KBr to an agate mortar and grind them together until a fine, homogeneous powder is obtained. The fine particle size is crucial for reducing scattering of the infrared beam.

-

Pelletizing: Transfer the powder mixture to a pellet-forming die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Inspection: The resulting pellet should be clear and free of cracks or cloudiness to ensure good spectral quality.

4.3. Instrumental Parameters

Set up the FTIR spectrometer with the following parameters:

| Parameter | Value |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 32 |

| Apodization | Happ-Genzel |

| Detector | DTGS |

4.4. Spectral Acquisition

-